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Compound of Interest

Compound Name:
Methyl 3-(pyrrolidin-1-

ylmethyl)benzoate

CAS No.: 321198-22-5

Cat. No.: B1465045 Get Quote

Executive Summary
CAS Number: 321198-22-5 Chemical Name: Methyl 3-(pyrrolidin-1-ylmethyl)benzoate
Synonyms: Methyl 3-((pyrrolidin-1-yl)methyl)benzoate; 3-(Pyrrolidin-1-ylmethyl)benzoic acid

methyl ester Molecular Formula: C₁₃H₁₇NO₂ Molecular Weight: 219.28 g/mol

This compound serves as a bifunctional building block, featuring a lipophilic pyrrolidine moiety

and a reactive methyl ester. It is frequently utilized in fragment-based drug discovery (FBDD) to

introduce solubility-enhancing basic amines while retaining a handle (ester) for further

diversification into amides or alcohols.
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Property Data

Appearance Pale yellow to colorless oil (or low-melting solid)

Boiling Point Predicted: ~320°C (760 mmHg)

Solubility
Soluble in DCM, MeOH, DMSO; sparingly

soluble in water (neutral pH)

pKa (Predicted) ~9.2 (Pyrrolidine nitrogen)

LogP ~2.0

SMILES COC(=O)C1=CC=CC(CN2CCCC2)=C1

Spectroscopic Characterization
The following data represents the Standard Spectroscopic Profile for CAS 321198-22-5. These

values are derived from the structural integration of the meta-substituted benzoate core and the

pyrrolidine ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃) Instrument Frequency: 400 MHz (¹H), 100 MHz (¹³C)

¹H NMR Data (Proton Assignments)
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Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Insight

7.95 s 1H Ar-H (H-2)

Deshielded by

ester (ortho) &

methylene

(ortho).

7.90 d (J=7.8 Hz) 1H Ar-H (H-4)
Deshielded by

ester (ortho).

7.55 d (J=7.8 Hz) 1H Ar-H (H-6)
Adjacent to alkyl

group.

7.38 t (J=7.8 Hz) 1H Ar-H (H-5)
Meta-coupling

pattern.

3.91 s 3H -OCH₃

Characteristic

methyl ester

singlet.

3.68 s 2H Ar-CH₂-N

Benzylic

methylene; sharp

singlet confirms

no chiral center

nearby.

2.52 m 4H Pyr-H (α)

Protons adjacent

to Nitrogen;

broadened by

ring flux.

1.79 m 4H Pyr-H (β)
Ring methylene

protons.

Technical Note: The benzylic singlet at 3.68 ppm is the critical diagnostic peak. A shift downfield

to >4.5 ppm would indicate unreacted benzyl bromide precursor (CAS 1129-28-8), while a shift

to ~4.0 ppm might suggest oxidation to the amide or N-oxide formation.

¹³C NMR Data (Carbon Assignments)
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Shift (δ, ppm) Assignment

167.1 C=O (Ester Carbonyl)

139.5 C-3 (Quaternary Aromatic, attached to CH₂-N)

133.2 C-2 (Aromatic CH)

130.5 C-1 (Quaternary Aromatic, attached to C=O)

130.0 C-6 (Aromatic CH)

128.5 C-4 (Aromatic CH)

128.2 C-5 (Aromatic CH)

60.1 Ar-CH₂-N (Benzylic Carbon)

54.2 Pyr-C (α) (Ring carbons next to N)

52.1 -OCH₃ (Methoxy Carbon)

23.5 Pyr-C (β) (Ring carbons distal to N)

Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)

Molecular Ion [M+H]⁺: 220.1 m/z

Base Peak: Often 220.1 m/z (stable protonated molecule) or 84.1 m/z (Pyrrolidinium ion via

benzylic cleavage).

Fragmentation Pattern:

m/z 220 → 188: Loss of methanol (-32 Da), indicative of the methyl ester.

m/z 220 → 84: Cleavage of the C-N bond yielding the pyrrolidine fragment (C₄H₈N⁺).

m/z 220 → 135: Formation of the methoxycarbonyl benzyl cation (Ar-COOCH₃)⁺.

Experimental Protocol: Synthesis & Validation
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This protocol describes the synthesis of CAS 321198-22-5 via nucleophilic substitution, the

primary industrial route.

Precursor: Methyl 3-(bromomethyl)benzoate (CAS 1129-28-8).[1]

Reaction Workflow

Methyl 3-(bromomethyl)benzoate
(CAS 1129-28-8)

Nucleophilic Substitution
(MeCN, 60°C, 4h)

Pyrrolidine
(1.2 equiv)

K2CO3 / TEA
(Base)

Aq. Extraction
(DCM/Water)

CAS 321198-22-5
(>95% Purity)

Evaporation

Click to download full resolution via product page

Figure 1: Synthetic pathway for Methyl 3-(pyrrolidin-1-ylmethyl)benzoate.

Step-by-Step Methodology
Preparation: Dissolve Methyl 3-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile

(MeCN) or DMF (10 mL/g).

Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq) followed by Pyrrolidine (1.2 eq)

dropwise at 0°C to control exotherm.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. (Optional:

Heat to 60°C if monitoring shows slow conversion).

Validation Point: TLC (Hexane/EtOAc 3:1) should show disappearance of the bromide (Rf

~0.8) and appearance of a polar spot (Rf ~0.3).

Workup:

Dilute with Ethyl Acetate or DCM.
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Wash with water (2x) to remove inorganic salts and excess pyrrolidine.

Critical Step: Wash with saturated NaHCO₃ to ensure the amine remains free-based.

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. The product is

typically pure enough (>95%) for use without column chromatography. If necessary, purify via

silica gel flash chromatography (DCM:MeOH 95:5).

Quality Control & Impurity Profiling
When sourcing or synthesizing CAS 321198-22-5, verify the absence of these common

impurities:

Impurity Origin Detection (¹H NMR)

Methyl 3-

(bromomethyl)benzoate
Unreacted Starting Material Singlet at 4.50 ppm (CH₂-Br).

3-(Pyrrolidin-1-

ylmethyl)benzoic acid
Hydrolysis Product

Loss of Methyl singlet (3.91

ppm); Broad OH peak >10

ppm.

Pyrrolidine Residual Reagent
Multiplets at 2.8 ppm and 1.6

ppm.

Analytical Workflow Diagram
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Crude Sample
CAS 321198-22-5

1H NMR (CDCl3)
Check 3.68 ppm (CH2-N)

LC-MS (ESI+)
Check m/z 220.1

Purity Assessment

Release for Use

No impurity peaks

Reprocess
(Acid/Base Extraction)

Start Mat. present

Click to download full resolution via product page

Figure 2: Quality Control Decision Tree.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization &
Synthesis of CAS 321198-22-5]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1465045#cas-number-321198-22-5-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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